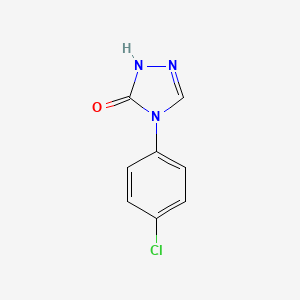4-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one
CAS No.: 5097-86-9
Cat. No.: VC3750503
Molecular Formula: C8H6ClN3O
Molecular Weight: 195.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 5097-86-9 |
|---|---|
| Molecular Formula | C8H6ClN3O |
| Molecular Weight | 195.6 g/mol |
| IUPAC Name | 4-(4-chlorophenyl)-1H-1,2,4-triazol-5-one |
| Standard InChI | InChI=1S/C8H6ClN3O/c9-6-1-3-7(4-2-6)12-5-10-11-8(12)13/h1-5H,(H,11,13) |
| Standard InChI Key | PMXUOAFWKPAZIG-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1N2C=NNC2=O)Cl |
| Canonical SMILES | C1=CC(=CC=C1N2C=NNC2=O)Cl |
Introduction
Chemical Properties and Structure
Molecular Structure
4-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one consists of a 1,2,4-triazole ring with a 4-chlorophenyl group attached at the N4 position and a carbonyl (ketone) group at the C5 position. The triazole core provides the compound with unique chemical properties that contribute to its potential biological activities and synthetic utility.
Physical Properties
The compound has a molecular weight of 195.60 g/mol, making it a relatively small molecule that may exhibit favorable pharmacokinetic properties for potential biological applications . Its physical state at room temperature is solid, which is typical for most heterocyclic compounds of this size and structure.
Chemical Identifiers
The following table summarizes the key chemical identifiers for 4-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one:
| Identifier Type | Value |
|---|---|
| PubChem CID | 19689796 |
| Molecular Formula | C₈H₆ClN₃O |
| CAS Number | 5097-86-9 |
| InChI | InChI=1S/C8H6ClN3O/c9-6-1-3-7(4-2-6)12-5-10-11-8(12)13/h1-5H,(H,11,13) |
| InChIKey | PMXUOAFWKPAZIG-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1N2C=NNC2=O)Cl |
These identifiers are essential for unambiguous identification of this compound in chemical databases and literature .
Nomenclature and Synonyms
IUPAC Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-(4-chlorophenyl)-1H-1,2,4-triazol-5-one . This systematic name describes the compound's structure by identifying the core triazole ring and its substituents.
Common Synonyms
Several synonyms are used in scientific literature and chemical databases to refer to this compound:
-
4-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one
-
4-(4-chlorophenyl)-1H-1,2,4-triazol-5-one
-
4-(4-chlorophenyl)-2H-1,2,4-triazol-3(4H)-one
-
4-(4-chlorophenyl)-3(2H,4H)-1,2,4-triazolone
These synonyms reflect different tautomeric forms or alternative numbering systems for the triazole ring.
Structural Characteristics
Tautomerism
Triazole compounds like 4-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one often exhibit tautomerism, a phenomenon where hydrogen atoms can occupy different positions within the molecule. This property can affect the compound's reactivity and biological activity by altering the electronic distribution and hydrogen-bonding capabilities.
Structural Features
The key structural features of this compound include:
-
A planar 1,2,4-triazole ring providing nitrogen atoms for potential hydrogen bonding or coordination
-
A 4-chlorophenyl substituent that introduces lipophilicity and potential halogen bonding
-
A carbonyl group that can participate in hydrogen bonding as an acceptor
These features collectively determine the compound's physical properties, reactivity patterns, and potential biological activities.
Chemical Reactions and Synthesis
Chemical Reactivity
Based on its structure, 4-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one may participate in several types of reactions:
-
Nucleophilic substitution at the chlorophenyl moiety
-
Electrophilic or nucleophilic reactions at the triazole ring
-
Acylation or alkylation at the NH position
-
Reactions involving the carbonyl group, such as reduction or nucleophilic addition
These reactivity patterns make the compound a versatile building block for the synthesis of more complex molecules.
Comparison with Related Compounds
Structural Analogs
The following table compares 4-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one with some structurally related compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|
| 4-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one | C₈H₆ClN₃O | 195.60 | Reference compound |
| 4-(4-Chlorophenyl)-1,3-dimethyl-1H-1,2,4-triazol-5(4H)-one | C₁₀H₁₀ClN₃O | 223.66 | Additional methyl groups at positions 1 and 3 |
| 3-chloro-5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole | C₉H₇Cl₂N₃ | 228.07 | Chloro substituent instead of carbonyl; methyl group at N4 |
These structural variations can significantly affect the compounds' physical properties, chemical reactivity, and biological activities.
Functional Comparisons
Differences in substitution patterns on the triazole ring can dramatically alter the compound's properties:
-
N-methylation typically increases lipophilicity and reduces hydrogen bonding capacity
-
Replacement of the carbonyl group with other functionalities changes the electronic properties of the ring
-
Additional substituents on the phenyl ring can fine-tune pharmacological properties
These structure-property relationships are crucial for the rational design of new compounds with desired characteristics.
Research Developments
Chronological Development
The compound 4-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one was first registered in chemical databases in December 2007, with subsequent updates to its information as recently as April 2025, indicating ongoing research interest . This timeline suggests continuous investigation into its properties and potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume